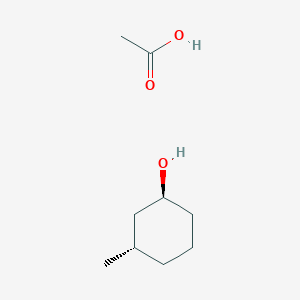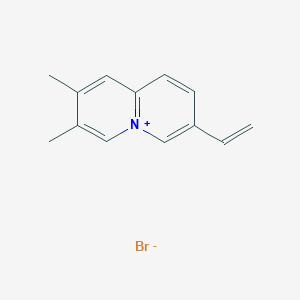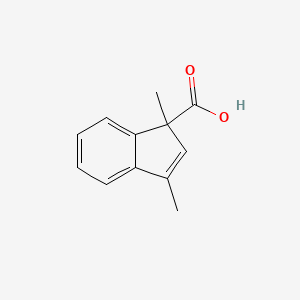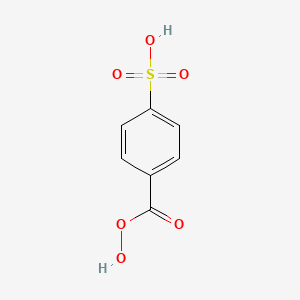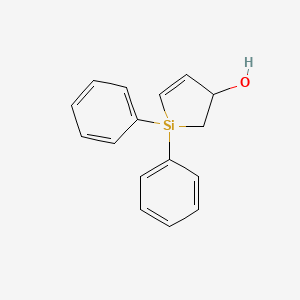
Silacyclopent-4-en-3-ol, 1,1-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silacyclopent-4-en-3-ol, 1,1-diphenyl- is an organosilicon compound that incorporates silicon into its molecular structure. Organosilicon compounds are known for their versatility and unique properties, making them valuable in various fields such as medicinal chemistry, organic electronics, and polymer science . The incorporation of silicon can alter the physical and chemical properties of the molecule, enhancing its reactivity, lipophilicity, and conformational flexibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing silacyclopent-4-en-3-ol, 1,1-diphenyl- involves the intramolecular [2 + 2] photocycloaddition of acyl silanes . This method is promoted by blue light and allows for the formation of novel diaryl-substituted silacyclopentenols . The reaction conditions typically involve the use of benzoyl (allyl)silanes as starting materials, which undergo intramolecular Paternò–Büchi reaction to form the desired silacyclopentane structure .
Industrial Production Methods: While specific industrial production methods for silacyclopent-4-en-3-ol, 1,1-diphenyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as light intensity and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Silacyclopent-4-en-3-ol, 1,1-diphenyl- can undergo various chemical reactions, including oxidation, reduction, and substitution . The presence of silicon in the molecule enhances its reactivity, allowing it to participate in a wide range of transformations .
Common Reagents and Conditions: Common reagents used in the reactions of silacyclopent-4-en-3-ol, 1,1-diphenyl- include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield silacyclopent-4-en-3-one derivatives, while reduction reactions may produce silacyclopent-4-en-3-ol derivatives with different substituents .
Scientific Research Applications
Silacyclopent-4-en-3-ol, 1,1-diphenyl- has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a bioactive compound due to its unique structural properties . In organic electronics, the incorporation of silicon into conjugated organic motifs can alter the HOMO and LUMO energy levels, making it a promising candidate for semiconductors and photonics . Additionally, its high degree of functionalization makes it an attractive precursor for synthesizing other complex organosilicon compounds .
Mechanism of Action
The mechanism of action of silacyclopent-4-en-3-ol, 1,1-diphenyl- involves its interaction with molecular targets and pathways influenced by the presence of silicon . The polarised C–Si bonds in the molecule increase its reactivity, allowing it to participate in various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Silacyclopent-4-en-3-ol, 1,1-diphenyl- can be compared with other similar organosilicon compounds, such as silacyclopent-2-en-4-ols . These compounds share similar structural features but differ in their reactivity and applications . The unique properties of silacyclopent-4-en-3-ol, 1,1-diphenyl- make it distinct in terms of its potential for medicinal chemistry and organic electronics .
List of Similar Compounds:- Silacyclopent-2-en-4-ols
- Silacyclopentanes
- Silacyclobutanes
Properties
CAS No. |
71404-32-5 |
|---|---|
Molecular Formula |
C16H16OSi |
Molecular Weight |
252.38 g/mol |
IUPAC Name |
1,1-diphenyl-2,3-dihydrosilol-3-ol |
InChI |
InChI=1S/C16H16OSi/c17-14-11-12-18(13-14,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,14,17H,13H2 |
InChI Key |
VGUSGIBMFXGIPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C[Si]1(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
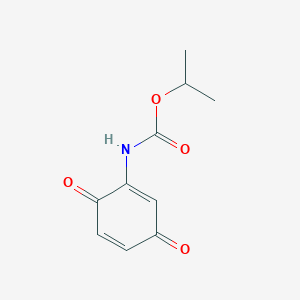
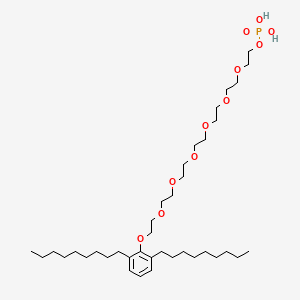
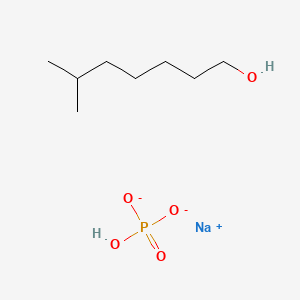
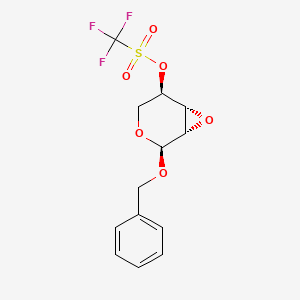
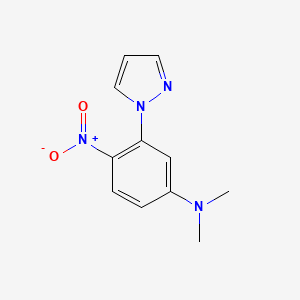
![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)

